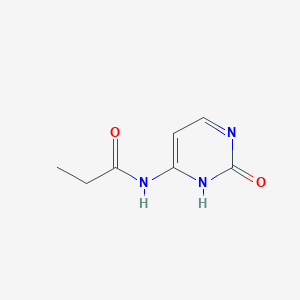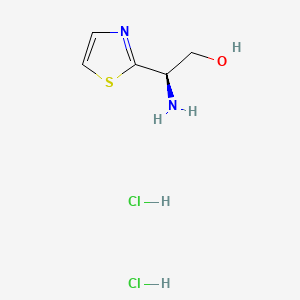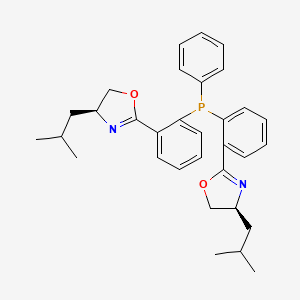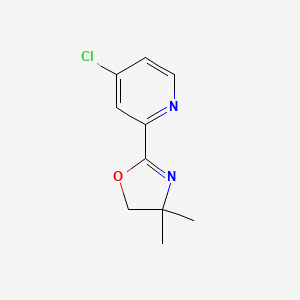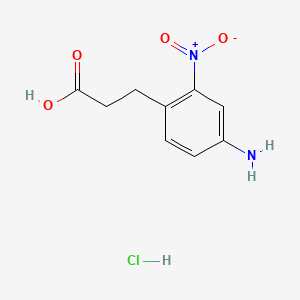
3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride: is a chemical compound with the molecular formula C9H10N2O4·HCl It is a derivative of propanoic acid, featuring an amino group and a nitro group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride typically involves the nitration of 4-aminophenylpropanoic acid, followed by the introduction of the hydrochloride group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The resulting nitro compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The process is followed by purification steps, including crystallization and filtration, to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in 3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The amino group can undergo electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed:
Reduction: 3-(4-Amino-2-aminophenyl)propanoic acid hydrochloride.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 3-(4-Nitroso-2-nitrophenyl)propanoic acid hydrochloride.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving amino and nitro groups.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and nitro groups can participate in various biochemical reactions, influencing enzyme activities and cellular processes. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications and the biological context.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 3-(4-Nitrophenyl)propanoic acid
- 3-(4-Aminophenyl)propanoic acid
Comparison: 3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride is unique due to the presence of both amino and nitro groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one of these functional groups. The presence of the hydrochloride group also enhances its solubility in water, making it more versatile for various applications.
Eigenschaften
IUPAC Name |
3-(4-amino-2-nitrophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15;/h1,3,5H,2,4,10H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYYUGCCSFQRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
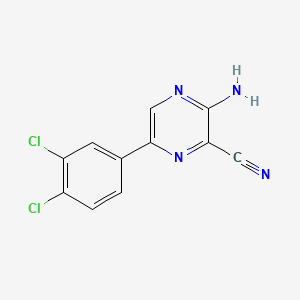
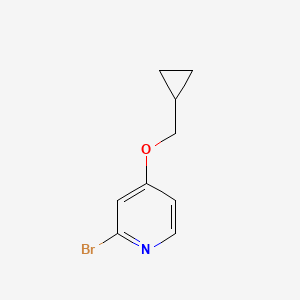

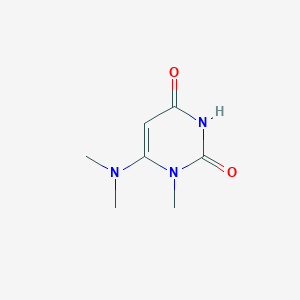
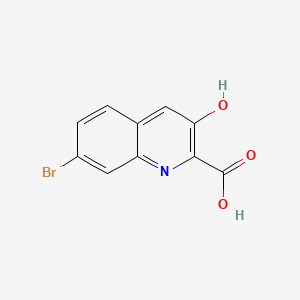
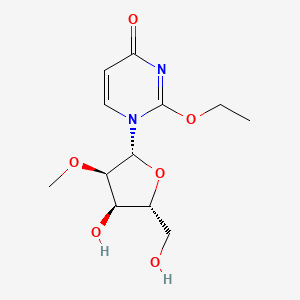
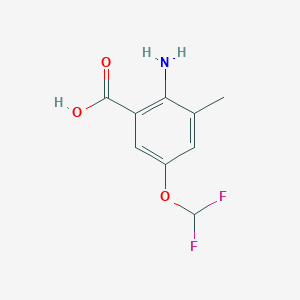
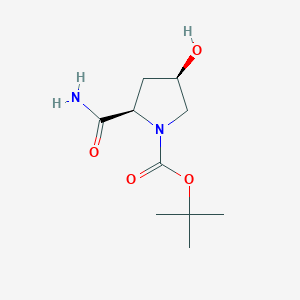
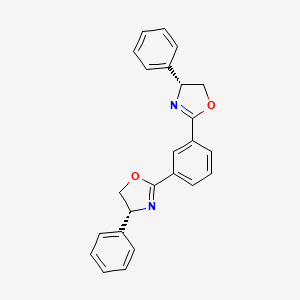
![5-Chlorobenzo[d][1,2,3]thiadiazole](/img/structure/B8194307.png)
